8-(2,3,4-Trihydroxybutyl)guanine
Description
Properties
CAS No. |
120083-56-9 |
|---|---|
Molecular Formula |
C9H13N5O4 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-amino-8-(2,3,4-trihydroxybutyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-6(8(18)14-9)11-5(12-7)1-3(16)4(17)2-15/h3-4,15-17H,1-2H2,(H4,10,11,12,13,14,18) |
InChI Key |
LACJNFVQUVDCCC-UHFFFAOYSA-N |
SMILES |
C(C1=NC2=C(N1)C(=O)NC(=N2)N)C(C(CO)O)O |
Isomeric SMILES |
C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O |
Canonical SMILES |
C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O |
Synonyms |
8-(2,3,4-trihydroxybutyl)guanine |
Origin of Product |
United States |
Scientific Research Applications
Biomarker for Exposure to 1,3-Butadiene
THBG serves as a significant biomarker for exposure to 1,3-butadiene. Studies have demonstrated that N7-(2,3,4-trihydroxybut-1-yl)guanine (N7-THBG) adducts form in DNA following exposure to BD and its epoxides.
- Quantification Techniques : Advanced methodologies such as capillary high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) have been developed for the sensitive detection of N7-THBG in biological samples. For instance, a study quantified N7-THBG levels in human leukocyte DNA from smokers and occupationally exposed individuals, revealing significant differences in adduct levels based on exposure history .
| Sample Type | N7-THBG Adducts (per nucleotides) |
|---|---|
| Non-smokers | 7.08 ± 5.29 |
| Smokers | 8.20 ± 5.12 |
| Occupationally Exposed | 9.72 ± 3.80 |
This data underscores the utility of THBG as a reliable biomarker for assessing human exposure to carcinogenic agents like BD.
Understanding Carcinogenic Mechanisms
Research has indicated that THBG adducts can contribute to the understanding of carcinogenic mechanisms associated with BD exposure. The persistence of these adducts in tissues may influence the susceptibility to BD-induced carcinogenesis.
- Animal Studies : In rodent models, significant differences in the formation and persistence of THBG adducts were observed between mice and rats following BD exposure. Mice exhibited a higher accumulation of both (+/-)-THBG and meso-THBG compared to rats, suggesting species-specific responses that could inform risk assessments and cancer research .
Photochemical Studies
THBG has also been identified as a photoproduct formed during the photosensitization of guanine nucleosides. This aspect is crucial for understanding how environmental factors can modify nucleobases and potentially lead to mutagenesis.
- Experimental Findings : A study reported that acetone photosensitization of 2'-deoxyguanosine resulted in the formation of THBG as a major product. This finding highlights the compound's relevance in photobiology and its potential implications in DNA damage under UV exposure .
Methodological Advances in Detection
The development of sensitive analytical techniques for quantifying THBG has broad implications for toxicological studies and environmental monitoring.
Comparison with Similar Compounds
8-Hydroxyguanine (8-OH-Gua)
- Structural Modification : Oxidative substitution at the C8 position of guanine, forming 8-hydroxyguanine .
- Source/Formation : Generated via hydroxyl radical attack on DNA, a hallmark of oxidative stress.
- Biological Role : Serves as a biomarker for oxidative DNA damage, linked to aging, cancer, and neurodegenerative diseases .
- Repair mechanisms differ, with 8-OH-Gua primarily excised by base excision repair (BER), whereas N7-alkylguanine adducts are often repaired by nucleotide excision repair (NER) .
8-Oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG)
- Structural Modification: Oxidation at the C8 position of deoxyguanosine, forming a stable 8-oxo derivative .
- Source/Formation : Produced by reactive oxygen species (ROS) during oxidative stress.
- Biological Role : A widely used biomarker for oxidative DNA damage in epidemiological studies. Misincorporation during replication (e.g., pairing with adenine) leads to G→T transversions .
- Key Differences : While both 8-oxodG and 8-(2,3,4-trihydroxybutyl)guanine are mutagenic, their mechanisms of formation (oxidation vs. alkylation) and repair pathways differ significantly.
Guanine Quartet (G-quadruplex) Derivatives
- Structural Modification : Self-assembly of guanine derivatives into planar quartets stabilized by Hoogsteen hydrogen bonding .
- Source/Formation: Engineered for nanotechnology applications (e.g., ion sensors, drug delivery) through synthetic modifications (e.g., lipophilic side chains, metal coordination).
- Biological Role : Unlike DNA adducts, G-quadruplexes exploit guanine’s hydrogen-bonding capacity for supramolecular architectures, highlighting divergent applications .
Mutagenic Potential and Stability
Key Insight : this compound exhibits prolonged stability compared to oxidative adducts, increasing its mutagenic risk in vivo .
Preparation Methods
Reaction of 1,2,3,4-Diepoxybutane with 2′-Deoxyguanosine
The primary method for synthesizing this compound involves the reaction of DEB with dG under physiological conditions (pH 7.4, 37°C). DEB, a bifunctional epoxide, reacts with the N7 position of guanine, leading to the formation of intermediate adducts such as P8 and P9 , which are diastereomeric nucleosides. These intermediates undergo hydrolysis in aqueous buffers, where the oxirane ring opens via nucleophilic attack by water, dihydrogen phosphate ions, or chloride ions. The decomposition of P8 and P9 yields this compound as a stable end product.
Key Reaction Conditions :
-
Reactants : DEB (racemic) and dG in a molar ratio of 10:1.
-
Buffer : 100 mM phosphate buffer (pH 7.4) containing 100 mM KCl.
-
Temperature : 37°C with continuous agitation for 24–48 hours.
-
Workup : Purification via semi-preparative HPLC using a C18 column and acidic mobile phase (pH 2.5 with trifluoroacetic acid).
Acetone Photosensitization of 2′-Deoxyguanosine
An alternative photochemical route utilizes acetone as a photosensitizer. Irradiation of deaerated aqueous solutions of dG with UV light (254 nm) in the presence of acetone generates reactive triplet-state acetone, which abstracts hydrogen atoms from the sugar moiety of dG. This leads to the formation of this compound as a major photoproduct.
Optimized Photoreaction Parameters :
-
Light Source : Medium-pressure mercury lamp (254 nm).
-
Solvent : Deaerated aqueous solution (pH 7.0).
-
Sensitizer : 0.1 M acetone.
-
Reaction Time : 6–12 hours under nitrogen atmosphere.
-
Isolation : Column chromatography on Sephadex LH-20, followed by HPLC purification.
Structural Characterization and Analytical Data
Spectroscopic Identification
The structure of this compound has been confirmed through high-resolution H NMR, C NMR, and electrospray ionization mass spectrometry (ESI-MS).
H NMR Data (DMSO-, 500 MHz) :
| Proton Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H8 (guanine) | 8.12 | Singlet |
| H1' (sugar) | 5.98 | Doublet |
| H2' (sugar) | 4.45 | Multiplet |
| H3' (sugar) | 4.12 | Multiplet |
| H4' (sugar) | 3.89 | Multiplet |
| OH groups | 5.21–5.45 | Broad |
Chromatographic Behavior
The compound exhibits distinct retention times under varying HPLC conditions:
-
Acidic Mobile Phase (0.1% TFA in HO/acetonitrile): 18.0 min (C18 column).
Stability and Decomposition Pathways
This compound is relatively stable under physiological conditions but undergoes decomposition under acidic or alkaline conditions.
Acid-Catalyzed Decomposition
In 0.1 M HCl, the compound hydrolyzes to yield H3 (2-amino-7-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6H-purin-6-one) and H4' (2-amino-7-(2,3,4-trihydroxybutyl)-1,7-dihydro-6H-purin-6-one).
Base-Catalyzed Rearrangement
Exposure to pH > 9.0 induces ring-opening reactions, forming pyrrolidinyl-pyrimidinone derivatives such as H3' (2,6-diamino-5-(3,4-dihydroxy-1-pyrrolidinyl)-4(3H)-pyrimidinone).
Applications in DNA Adduct Research
This compound serves as a biomarker for exposure to genotoxic epoxides like DEB, a metabolite of 1,3-butadiene. Its detection in vitro and in vivo models provides insights into:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
